molecular formula C12H6F6 B11856863 1,3-Bis(trifluoromethyl)naphthalene

1,3-Bis(trifluoromethyl)naphthalene

Cat. No.: B11856863
M. Wt: 264.17 g/mol
InChI Key: AQKWYVYXRIFGLL-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)naphthalene: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced to the naphthalene ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and interaction with cellular targets .

Comparison with Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 1,3,5-Tris(trifluoromethyl)benzene

Comparison: 1,3-Bis(trifluoromethyl)naphthalene is unique due to its naphthalene core, which provides a larger and more rigid aromatic system compared to benzene derivatives. This structural difference can lead to distinct chemical reactivity and physical properties, making it suitable for specific applications where benzene derivatives may not be as effective .

Properties

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

1,3-bis(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6/c13-11(14,15)8-5-7-3-1-2-4-9(7)10(6-8)12(16,17)18/h1-6H

InChI Key

AQKWYVYXRIFGLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

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